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Deoxo Anhydro Itraconazole Bromide

Cat. No.: B1160159
M. Wt: 770.55
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxo Anhydro Itraconazole Bromide is a chemical derivative of Itraconazole, a triazole antifungal agent that inhibits fungal cytochrome P450 14α-demethylase, disrupting ergosterol synthesis in fungal cell membranes . Researchers are interested in Itraconazole derivatives to investigate their potential biochemical properties and mechanisms. Itraconazole has documented research applications in studying pathways relevant to oncology, such as the Hedgehog signaling pathway and angiogenesis . This derivative is provided for laboratory research purposes to facilitate further scientific exploration into its unique characteristics. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C₃₅H₃₉BrCl₂N₈O₃

Molecular Weight

770.55

Synonyms

4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-(sec-butyl)-1H-1,2,4-triazol-4-ium; 

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Deoxo Anhydro Itraconazole Bromide

Elucidation of Proposed Synthetic Routes for Itraconazole (B105839) Analogues

The synthesis of itraconazole analogues often follows established routes that can be modified to explore structure-activity relationships. A common strategy involves the construction of the phenyl-piperazine-phenyl linker, followed by coupling with the dioxolane portion of the molecule. nih.gov One general pathway begins with the coupling of N-(4-methoxyphenyl)-piperazine and 1-chloro-4-nitrobenzene. The resulting nitro compound is then reduced to an aniline, which serves as a precursor to the triazolone ring. nih.gov

Alternative routes focus on creating "des-triazole" analogues by modifying the triazolone/side chain region. These syntheses might involve direct coupling of a desired dioxolane intermediate with an unprotected linker region, followed by functionalization of the resulting aniline. nih.gov These varied synthetic approaches highlight the modularity of itraconazole synthesis, allowing for the introduction of diverse functionalities. It is within the context of these complex, multi-step syntheses that specific side reactions can lead to the formation of impurities like Deoxo Anhydro Itraconazole Bromide.

A key final step in many itraconazole syntheses is the condensation of the hydroxyphenyl-piperazinyl-phenyl-triazolone intermediate with a tosylated or mesylated dioxolane derivative. google.comquickcompany.in This reaction is typically carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. quickcompany.intelangana.gov.in

The table below outlines the principal components often involved in the later stages of itraconazole synthesis.

Component NameRole in Synthesis
2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-oneThe core structure containing the piperazine (B1678402) and triazolone rings.
cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl]methyl methanesulfonateThe dioxolane portion with a leaving group (mesylate) for coupling.
Potassium Hydroxide / Sodium HydroxideBase used to facilitate the condensation reaction.
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF)Aprotic solvent for the reaction.

Exploration of Potential Formation Mechanisms of this compound as a Byproduct

The formation of this compound as a byproduct can be postulated by examining specific reaction steps where dehydration, bromination, and reduction could occur.

The "Anhydro" portion of the name implies the loss of a water molecule. In the context of itraconazole's structure, this is most likely to occur via the elimination of a hydroxyl group and an adjacent hydrogen atom. The synthesis of the dioxolane ring, for instance, involves the ketalization of 2',4'-dichloroacetophenone (B156173) with glycerol, often in the presence of an acid catalyst like para-toluenesulfonic acid (p-TsOH) at reflux temperatures. google.com Such acidic and high-temperature conditions are conducive to dehydration reactions, potentially leading to the formation of unsaturated byproducts.

Furthermore, stress testing of itraconazole has shown it degrades under acidic hydrolysis conditions, which could involve dehydration mechanisms. nih.gov A plausible mechanism for the "anhydro" formation could involve the triazolone ring, where the carbonyl oxygen is lost along with two protons from adjacent nitrogen atoms, leading to the formation of an aromatic triazolium cation. cymitquimica.com

The "Bromide" component points to a bromination event. Several synthetic routes for itraconazole and its analogues utilize bromine-containing reagents. For example, the alkylation of the triazolone nitrogen is often accomplished using 2-bromobutane. telangana.gov.in While this reaction is intended to add the sec-butyl group, side reactions involving the bromide ion could potentially occur elsewhere in the molecule, especially if reactive intermediates are present.

In the synthesis of some analogues, demethylation of a methoxy-substituted precursor is achieved using concentrated hydrobromic acid (HBr) at elevated temperatures. nih.gov The presence of a strong acid and a bromide source under these conditions could lead to unintended bromination of the aromatic rings or other susceptible positions. The final impurity is noted as a bromide salt, suggesting the formation of a cationic species, likely the triazolium ion formed during the anhydro-deoxo step, with bromide acting as the counter-ion. cymitquimica.comlgcstandards.com

The term "Deoxo" signifies the removal of an oxygen atom, which is a formal reduction. The synthesis of the itraconazole core involves a reduction step where a nitro group on the phenylpiperazine moiety is reduced to an aniline, commonly using hydrazine (B178648) monohydrate and a palladium on carbon (Pd/C) catalyst. nih.gov While this reduction is typically selective for the nitro group, other functional groups can sometimes be susceptible to reduction under certain conditions.

The "deoxo" characteristic of the impurity specifically points to the loss of the carbonyl oxygen on the triazolone ring. This transformation, coupled with dehydration, results in the formation of an aromatic, positively charged triazolium ring system. This is not a simple reduction but a more complex transformation likely coupled with the dehydration (anhydro) step under specific reaction conditions that favor the formation of this stable aromatic cation. cymitquimica.com

Design and Optimization of Laboratory-Scale Synthesis for Reference Material Generation

The intentional synthesis of this compound is essential for its use as a certified reference standard. tlcstandards.comclearsynth.com Such standards are crucial for the accurate identification and quantification of impurities in bulk drug manufacturing and formulation. mriglobal.orgpharmaffiliates.com

A potential synthetic strategy would not be to replicate the likely low-yield byproduct formation but to design a specific route. This could involve synthesizing the deoxo-anhydro triazolium core first and then coupling it with the dioxolane side chain.

Proposed Synthetic Steps for Reference Standard:

  • Formation of the Triazolium Precursor: Starting with the 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one intermediate, a specific reaction could be designed to induce the deoxo-anhydro transformation. This might involve treatment with a strong acid and a dehydrating agent.
  • Demethylation and Bromide Introduction: The methoxy (B1213986) group on the precursor would then be cleaved, typically using a strong acid like HBr, which would also serve as the source of the bromide counter-ion to form the stable triazolium bromide salt. nih.gov
  • Final Coupling: The resulting hydroxyphenyl-triazolium bromide intermediate would then be coupled with the activated dioxolane side chain (e.g., the mesylate derivative) under basic conditions to yield the final this compound molecule. quickcompany.in
  • Optimization would involve adjusting reaction conditions (temperature, solvent, catalyst, reaction time) at each step to maximize the yield and purity of the final product. google.com Purification would likely be achieved using techniques such as preparative HPLC, and the final product would be extensively characterized using methods like NMR, Mass Spectrometry, and HPLC to confirm its structure and purity. rasayanjournal.co.in

    Investigation of Precursor Reactivity and Selectivity in Analogous Chemical Systems

    Understanding the reactivity of itraconazole's precursors is key to controlling impurity formation. The chemical system involves several reactive moieties whose selectivity can be influenced by reaction conditions.

  • The Piperazine Core: The nucleophilicity of the piperazine nitrogens is central to the coupling reactions that build the itraconazole backbone. Protecting group strategies are often employed to ensure selective alkylation or acylation.
  • The Triazolone Ring: This ring system can exhibit complex reactivity. While the N-alkylation with the sec-butyl group is the desired reaction, the potential for the ring to undergo transformations like the deoxo-anhydro reaction exists under certain conditions, leading to the formation of a stable triazolium cation. cymitquimica.comlgcstandards.com Studies on cocrystal formation have shown that the triazole nitrogens can participate in hydrogen bonding. nih.gov
  • The Dioxolane Ring: The formation of the dioxolane ring via ketalization is a critical step. The stereochemistry of this ring is crucial for biological activity. nih.gov The use of strong acids in this step can lead to side reactions like dehydration. google.com The ether linkage connecting the dioxolane to the phenyl ring is generally stable but can be a site of cleavage under harsh degradative conditions. researchgate.net
  • Studies on itraconazole degradation show that it is susceptible to degradation under oxidative and acidic stress conditions. nih.govrasayanjournal.co.innih.gov Oxidative stress can lead to the formation of N-oxide impurities, while acidic conditions can generate hydrolysis products. nih.govrasayanjournal.co.in This inherent reactivity underscores the importance of carefully controlling reaction and storage conditions to minimize the formation of degradation products and synthetic byproducts.

    Advanced Analytical and Spectroscopic Characterization Techniques

    High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

    High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass of Deoxo Anhydro Itraconazole (B105839) Bromide, which has a molecular weight of 770.55 g/mol . lgcstandards.comcymitquimica.com This precision allows for the confirmation of its elemental composition, distinguishing it from other compounds with the same nominal mass.

    Due to the polar and pre-charged nature of the triazolium ring in Deoxo Anhydro Itraconazole Bromide, Electrospray Ionization (ESI) is the most suitable soft ionization technique. ESI allows the intact molecule to be transferred from solution into the gas phase as a charged ion, which can then be analyzed by the mass spectrometer. The analysis is typically performed in positive ion mode to detect the cationic form of the molecule.

    Atmospheric Pressure Chemical Ionization (APCI-MS) serves as an alternative ionization method, which is also suitable for polar and semi-volatile compounds. While ESI is generally preferred for pre-charged molecules, APCI can provide complementary data.

    Tandem mass spectrometry (MS/MS) is a powerful tool used to confirm the molecular structure by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the precursor ion corresponding to this compound is selected and then subjected to collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For the parent compound, Itraconazole, a known fragmentation pathway involves the transition from m/z 705.3 to m/z 392.3. researchgate.net A similar analytical approach would be applied to this compound to identify its unique fragmentation pathways, confirming the connectivity of the triazolium, phenylpiperazine, and dichlorophenyl-dioxolane moieties. Given the presence of two chlorine atoms, the isotopic pattern of the precursor and fragment ions, particularly the [M+2]⁺ peak, would be monitored to reduce interference and confirm the presence of chlorine. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed three-dimensional structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of this compound.

    ¹H NMR: The proton NMR spectrum provides information on the different chemical environments of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons on the phenyl rings, protons of the piperazine (B1678402) ring, the sec-butyl group, the triazolium ring, and the dioxolane ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the positive charge on the triazolium ring, leading to downfield shifts for nearby protons. Studies on the parent compound, Itraconazole, have shown that the piperazine nitrogen has a high proton affinity, which influences the chemical shifts of adjacent protons. nih.gov

    ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would be complex, showing signals for aliphatic carbons (in the sec-butyl, piperazine, and dioxolane moieties) and aromatic/heteroaromatic carbons (in the phenyl and triazolium rings) in their characteristic chemical shift regions.

    2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

    COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to establish the spin systems within the molecule, such as the connectivities within the sec-butyl group and the protons on the dioxolane ring.

    HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the unambiguous assignment of protonated carbons.

    HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. emerypharma.comyoutube.com HMBC is critical for piecing together the entire molecular framework. It would establish key connectivities, such as linking the phenylpiperazine unit to the dichlorophenyl-dioxolane moiety via the ether linkage, and connecting the sec-butyl triazolium group to the phenylpiperazine core.

    NOESY (Nuclear Overhauser Effect SpectroscopY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is essential for determining the stereochemistry of the molecule, particularly the relative configuration of the substituents on the 1,3-dioxolane (B20135) ring.

    Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

    Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a characteristic spectrum is produced. For this compound, vibrational spectroscopy would confirm the presence of key functional groups.

    Functional GroupExpected Vibrational Frequency (cm⁻¹)
    Aromatic C-H Stretch3100 - 3000
    Aliphatic C-H Stretch3000 - 2850
    C=N and C=C Stretch (Aromatic/Heteroaromatic)1650 - 1450
    C-O-C Stretch (Ether and Dioxolane)1250 - 1050
    C-Cl Stretch800 - 600

    Fourier Transform Infrared (FTIR) Spectroscopy

    Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation by the sample provides information about the vibrational modes of its chemical bonds. While specific FTIR data for this compound is not extensively available in public literature, a theoretical analysis based on its constituent parts from the parent compound, itraconazole, allows for the prediction of characteristic absorption bands.

    Predicted FTIR Spectral Data for this compound

    Wave Number (cm⁻¹)BondFunctional Group
    3100-3000C-HAromatic
    2960-2850C-HAliphatic
    1650-1550C=N, C=CImidazole, Triazole, Benzene rings
    1270-1200C-O-CAryl ether
    850-750C-ClAryl halide

    Note: This table represents predicted values based on the known functional groups within the molecule's structure. Actual experimental data may vary.

    Raman Spectroscopy

    Raman spectroscopy provides complementary information to FTIR, focusing on the scattering of light from molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. As with FTIR, specific Raman spectroscopic data for this compound is scarce. However, expected Raman shifts can be inferred from its molecular structure. Key vibrational modes would likely include the symmetric stretching of the aromatic rings and the various C-C and C-N bonds within the core structure.

    Electronic Absorption Spectroscopy for Chromophore Characterization

    Electronic absorption spectroscopy investigates the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the ultraviolet and visible regions.

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in characterizing the conjugated systems and chromophores within this compound. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

    While dedicated studies on this compound are not widely published, analysis of the parent compound, itraconazole, reveals strong UV absorption bands. Itraconazole in ethanol (B145695) typically exhibits two main absorption maxima. It is anticipated that this compound would display a similar UV-Vis profile due to the preservation of the primary chromophoric systems. The presence of the triazole, dichlorophenyl, and other aromatic moieties contributes significantly to its UV absorption.

    Expected UV-Vis Absorption Data for this compound

    SolventPredicted λmax (nm)Chromophore
    Ethanol~225Phenyl and triazole systems
    Ethanol~260Extended conjugation of the aromatic rings

    Note: These values are estimations based on the known UV-Vis spectra of structurally similar compounds like itraconazole. The exact λmax values would need to be determined experimentally.

    Physicochemical and Spectroscopic Data

    Spectroscopic Data

    Detailed spectroscopic data is essential for the unequivocal identification of Deoxo Anhydro Itraconazole Bromide. This data is typically provided in a Certificate of Analysis with the reference standard.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the anhydro-triazolium structure and the sec-butyl group.

    Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight of the cation (691.22 g/mol ) and the isotopic pattern characteristic of a molecule containing two chlorine atoms.

    Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, and notably, the absence of the C=O stretch of the triazolone ring found in itraconazole.

    Investigation of Degradation Pathways and Chemical Reactivity of Deoxo Anhydro Itraconazole Bromide

    Kinetic Studies of Chemical Stability under Varied Environmental Stress Conditions (e.g., pH, light, oxidation)

    Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products. rasayanjournal.co.in Such studies on Itraconazole (B105839) have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, revealing the molecule's susceptibility to degradation under specific environmental pressures.

    pH Stability: The stability of Itraconazole is significantly influenced by pH. It is a weakly basic drug with a pKa of 3.7, and its solubility is pH-dependent. researchgate.netmdpi.com Studies have shown that Itraconazole undergoes degradation under both acidic and alkaline conditions. In acidic hydrolysis (e.g., 1N HCl at 75°C), significant degradation has been observed, with one study reporting a 10.2% loss and the formation of two degradation products. nih.gov Conversely, Itraconazole has shown stability under some alkaline conditions, while other studies report degradation. rasayanjournal.co.inresearchgate.net For instance, one study noted stability in basic conditions, whereas another reported 47.78% degradation under alkaline hydrolysis. rasayanjournal.co.inresearchgate.net This variability may be attributed to the specific conditions of the study, such as the strength of the base, temperature, and duration of exposure.

    Photostability: Exposure to light, particularly UV radiation, can induce the degradation of Itraconazole. The photodecomposition of Itraconazole has been found to involve a C-N bond cleavage and the loss of a chlorine atom from the dichlorophenyl ring. jocpr.comresearchgate.net The rate of photodegradation can be influenced by the presence of photocatalysts. Kinetic evaluations have demonstrated that the degradation follows first-order kinetics and that the efficiency of catalysts decreases in the order of FeCl₃ > FeCl₃/TiO₂ > TiO₂. jocpr.comresearchgate.net However, some studies under less harsh photolytic conditions (sunlight for 3 days and UV light for 40 hours) showed no significant formation of additional peaks, indicating a degree of stability under these specific conditions. nih.gov

    Oxidative Stability: Itraconazole has demonstrated significant susceptibility to oxidative stress. rasayanjournal.co.inresearchgate.netresearchgate.net Treatment with hydrogen peroxide (H₂O₂) leads to substantial degradation. One study reported a 35.4% degradation with 3% H₂O₂, resulting in the formation of a distinct degradation product. nih.gov Another investigation found that Itraconazole was stable under acidic and basic stress but not under oxidative stress, where two novel degradation products were identified. rasayanjournal.co.in The piperazine (B1678402) ring within the Itraconazole structure is a primary site for oxidative attack. rasayanjournal.co.in

    The following table summarizes the findings from various stability studies on Itraconazole, which can provide an indication of the potential stability of its derivatives like Deoxo Anhydro Itraconazole Bromide.

    Stress ConditionObservations on ItraconazoleReported Degradation Products
    Acidic Hydrolysis (e.g., 1N HCl, 75°C)Significant degradation (e.g., 10.2% - 44.88%)Two degradation products with Rf 0.40 and 0.75 in one study. nih.gov
    Alkaline HydrolysisVariable results; some studies show stability, others show significant degradation (e.g., 47.78%). rasayanjournal.co.inresearchgate.netNot consistently reported across studies.
    Oxidative Degradation (e.g., H₂O₂)Highly susceptible to degradation (e.g., 35.4% - 78.74%). nih.govresearchgate.netPiperazine N-oxides (DP-1 and DP-2) are major products. rasayanjournal.co.in
    Photolytic Degradation (UV/Sunlight)Degradation observed, involving C-N bond cleavage and dechlorination. jocpr.comresearchgate.netMultiple photodegradation products identified. jocpr.comresearchgate.netnih.gov
    Thermal Degradation (e.g., 80°C)Generally stable, with some moderate degradation under prolonged heat stress. nih.govresearchgate.netMinimal degradation products reported.

    Identification of Potential Degradation Products and Their Structural Characterization

    Forced degradation studies on Itraconazole have led to the isolation and characterization of several degradation products. The identification of these products is crucial for understanding the degradation pathways and for ensuring the quality and safety of the drug product. rasayanjournal.co.in Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for their structural elucidation. rasayanjournal.co.in

    Under oxidative stress, two major degradation products of Itraconazole, designated as DP-1 and DP-2, have been extensively characterized. rasayanjournal.co.in

    DP-1 (Itraconazole piperazine 1,4-dioxide): The HRMS of this product showed a protonated molecular ion peak corresponding to a molecular formula of C₃₅H₃₉Cl₂N₈O₆, which is 32 mass units higher than Itraconazole, indicating the addition of two oxygen atoms. rasayanjournal.co.in

    DP-2 (Itraconazole piperazine 1-oxide): The HRMS of this product indicated a molecular formula of C₃₅H₃₉Cl₂N₈O₅, which is 16 mass units higher than Itraconazole, suggesting the addition of one oxygen atom. rasayanjournal.co.in

    The structural characterization using 1D and 2D NMR confirmed that the oxidation occurred on the nitrogen atoms of the piperazine ring. rasayanjournal.co.in

    Photodegradation studies have also identified several products resulting from C-N bond cleavage and loss of a chlorine atom. jocpr.comresearchgate.net

    The following table lists some of the identified degradation products of Itraconazole.

    Degradation Product NameStress ConditionMethod of Identification
    Itraconazole piperazine 1,4-dioxide (DP-1)OxidativeHPLC, HRMS, 1D & 2D NMR rasayanjournal.co.in
    Itraconazole piperazine 1-oxide (DP-2)OxidativeHPLC, HRMS, 1D & 2D NMR rasayanjournal.co.in
    Degradation product with Rf 0.23OxidativeHPTLC nih.gov
    Degradation products with Rf 0.40 and 0.75Acidic HydrolysisHPTLC nih.gov
    Products of C-N bond cleavage and dechlorinationPhotolyticUPLC-MS/MS jocpr.comresearchgate.netnih.gov

    Mechanistic Elucidation of Observed Chemical Transformations

    The characterization of degradation products allows for the proposal of mechanistic pathways for the observed chemical transformations of Itraconazole.

    Oxidative Degradation Mechanism: The primary site of oxidative attack on the Itraconazole molecule is the piperazine ring. The nitrogen atoms in the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides. A plausible mechanism for the formation of DP-1 and DP-2 involves the attack of an oxidizing agent, such as hydrogen peroxide, on the lone pair of electrons of the nitrogen atoms in the piperazine ring. rasayanjournal.co.in The formation of the dioxide (DP-1) likely proceeds through the mono-oxide (DP-2) intermediate.

    Photodegradation Mechanism: The photodecomposition of Itraconazole is proposed to occur through a C-N bond cleavage. The energy from UV radiation can excite the molecule, leading to the breaking of the bond between the piperazine ring and the adjacent phenyl group. Another observed transformation is the loss of a chlorine atom from the dichlorophenyl ring, which is a common reaction for chlorinated aromatic compounds under photolytic conditions. jocpr.comresearchgate.net

    Hydrolytic Degradation Mechanism: Under acidic conditions, the degradation of Itraconazole may involve the hydrolysis of the dioxolane ring or other susceptible bonds within the molecule. The exact mechanism can vary depending on the specific pH and temperature conditions.

    Role of this compound as a Chemical Intermediate or Reactive Species

    The name "this compound" suggests a structure that has lost an oxygen atom (deoxo) and a molecule of water (anhydro) from the parent Itraconazole structure, and is in the form of a bromide salt. While specific studies on its role are lacking, its chemical structure provides clues to its potential reactivity.

    The "anhydro" and "deoxo" nature of the molecule implies the presence of unsaturation or a rearranged structure compared to Itraconazole. Such features can make the molecule more reactive. The presence of a bromide counter-ion suggests that the molecule may exist as a salt, which could influence its solubility and reactivity.

    Given that it is classified as an impurity, this compound could be:

    A synthetic intermediate or by-product: It may be formed during the synthesis of Itraconazole and not completely removed during purification.

    A degradation product: It could potentially form from Itraconazole or another intermediate under specific, perhaps less common, degradation conditions that favor dehydration and deoxygenation reactions.

    As a reactive species, the unsaturated or rearranged structure of this compound could potentially react further to form other degradation products. However, without direct experimental evidence, its precise role as a chemical intermediate or reactive species in the degradation pathways of Itraconazole remains speculative. Further research is needed to isolate and characterize this impurity fully and to investigate its chemical behavior and potential for further transformation.

    Advanced Chromatographic and Separation Science Applications in Impurity Profiling

    Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

    Reverse-Phase and Normal-Phase Chromatographic Separations

    No specific HPLC methods, including reverse-phase or normal-phase, for the analysis of Deoxo Anhydro Itraconazole (B105839) Bromide have been reported in the available scientific literature. Information regarding stationary phases, mobile phase compositions, flow rates, and detection wavelengths is not available.

    Chiral Chromatography for Enantiomeric Purity Assessment

    There is no information to indicate whether Deoxo Anhydro Itraconazole Bromide is a chiral compound or if methods for its enantiomeric purity assessment have been developed.

    Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Byproducts

    No GC-MS methods for the analysis of volatile byproducts related to this compound have been described in the literature.

    Supercritical Fluid Chromatography (SFC) for Enhanced Separation Efficiency

    There are no published applications of Supercritical Fluid Chromatography (SFC) for the separation of this compound.

    Preparative Chromatography for Isolation and Purification of Research Quantities

    While this compound is commercially available as a reference standard, indicating that it has been isolated and purified, the specific preparative chromatography methods used for its isolation are not publicly documented.

    Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

    Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining the precise three-dimensional structure of a crystalline material. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of the electron density distribution within the crystal, which in turn reveals the atomic positions with high precision.

    As of the latest available data, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible literature or crystallographic databases. Therefore, a definitive three-dimensional structure determined by SCXRD is not currently available.

    The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These non-covalent forces, including hydrogen bonds, van der Waals forces, and π-stacking interactions, dictate the stability and physical properties of the crystalline solid.

    In the absence of a determined crystal structure for this compound, a detailed analysis of its specific intermolecular interactions is not possible. However, based on its molecular structure, which contains aromatic rings and heteroatoms, it can be hypothesized that π-stacking interactions between the phenyl and triazole rings, as well as potential weak hydrogen bonds involving the bromide ion and other parts of the molecule, would play a significant role in its crystal packing. A comparative analysis with the crystal structure of Itraconazole, which features extensive hydrogen bonding and π-stacking, could provide insights into the potential interactions within this compound.

    Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability. The investigation of polymorphism is critical in the pharmaceutical industry as it can significantly impact a drug's performance.

    There are no published studies on the polymorphism of this compound. The identification and characterization of potential polymorphs would require extensive screening and analysis, typically involving techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and variable-temperature PXRD, in conjunction with SCXRD for structural confirmation of any new forms discovered.

    Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Identification

    Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample and to identify its phase. A PXRD pattern is a fingerprint of a crystalline solid, with the peak positions corresponding to the lattice parameters and the peak intensities related to the atomic arrangement within the unit cell.

    Similar to the SCXRD data, a reference PXRD pattern for this compound is not available in the public domain. Such a pattern would be essential for routine identification, quality control, and for detecting the presence of this impurity in bulk samples of Itraconazole.

    Conclusion

    Deoxo Anhydro Itraconazole (B105839) Bromide is a significant related compound of the antifungal drug itraconazole. Its comprehensive characterization is a testament to the rigorous scientific standards applied in modern pharmaceutical development to ensure the safety and quality of medicines. As a well-characterized reference standard, it plays a vital role in the ongoing quality control of itraconazole, enabling manufacturers to monitor and control this impurity effectively. The study of such compounds continues to be a key area of research in pharmaceutical chemistry, contributing to the broader understanding of drug stability and impurity formation.

    Emerging Research Directions and Future Perspectives in Itraconazole Analogues

    Development of Novel Analytical Reference Standards for Impurity Control

    The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for drug safety and efficacy. ontosight.ai Impurities can arise from various sources, including starting materials, intermediates from the synthetic route, or degradation of the API. Deoxo Anhydro Itraconazole (B105839) Bromide has been identified as a process-related impurity of Itraconazole. cymitquimica.com

    The development of highly purified analytical reference standards is fundamental to achieving robust impurity control. Certified reference materials, such as Deoxo Anhydro Itraconazole Bromide, serve as a benchmark for the accurate identification and quantification of impurities during quality control testing of Itraconazole. cymitquimica.comlgcstandards.com These standards are essential for the validation of analytical methods, such as ultra-performance liquid chromatography (UPLC), which are designed to be highly sensitive and rapid for detecting and quantifying production impurities. nih.gov The availability of well-characterized reference standards for isomers and other related substances, like Itraconazole EP Impurity B, ensures that analytical laboratories can meet the stringent guidelines set by international regulatory bodies like the International Conference on Harmonisation (ICH). ontosight.aisynzeal.com

    Key Data for this compound:

    Property Value Source
    Chemical Name 4-(4-(4-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-(sec-butyl)-1H-1,2,4-triazol-4-ium cymitquimica.com
    Molecular Formula C₃₅H₃₉BrCl₂N₈O₃ cymitquimica.comlgcstandards.com
    Molecular Weight 770.55 cymitquimica.comlgcstandards.com

    | Status | Itraconazole Impurity, Certified Reference Material | cymitquimica.comlgcstandards.com |

    Green Chemistry Approaches to Minimize Impurity Formation in Itraconazole Synthesis

    Traditional multi-step organic syntheses for complex molecules like itraconazole can suffer from drawbacks such as low yields, high energy consumption, and the formation of unwanted by-products and impurities. google.com For instance, certain synthetic routes for itraconazole intermediates have reported yields as low as 50-60% with significant isomer impurity content. google.com

    Green chemistry offers a modern approach to mitigate these issues by focusing on the design of processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Research in this area for the synthesis of itraconazole and its analogues includes:

    Alternative Solvents and Catalysts: Moving away from hazardous solvents and employing more environmentally benign options. Research into novel catalytic systems can improve reaction selectivity and reduce the formation of impurities from the start. mdpi.com

    Process Optimization: The use of techniques like flow chemistry is gaining traction in pharmaceutical synthesis for its ability to provide better reaction control, leading to higher yields and purer products. reachemchemicals.com

    Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com

    By applying green chemistry principles, the goal is to develop synthetic pathways for itraconazole that are not only more efficient and cost-effective but also inherently safer and cleaner, minimizing the generation of impurities like this compound. mdpi.comnih.gov

    Advanced In Vitro Chemical Reactivity Profiling

    Understanding the chemical reactivity of an impurity is crucial for predicting its behavior during the shelf-life of a drug product and its potential interactions in a biological system. techniques-ingenieur.fr Advanced in vitro chemical reactivity profiling involves subjecting a compound like this compound to a battery of stress conditions to identify its degradation pathways. techniques-ingenieur.frpharmaceutical-journal.com

    These studies are essential because the stability of a pharmaceutical compound is not absolute; it can be altered by hydrolysis, oxidation, light, and pH. techniques-ingenieur.frbiomedgrid.com The study of a molecule's reactivity helps to identify its most labile functional groups—the "weak points" susceptible to degradation. techniques-ingenieur.fr For azole-containing compounds, this includes assessing the stability of the triazole, dioxolane, and piperazine (B1678402) rings under various conditions.

    In vitro studies for itraconazole and its analogues often involve:

    Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., strong acids/bases, high heat, oxidation) to accelerate degradation and identify potential degradants. biomedgrid.com

    Photostability Testing: Evaluating the effect of light exposure on the compound's integrity. techniques-ingenieur.fr

    pH-Reactivity Profiles: Assessing the compound's stability across a range of pH values to understand how it will behave in different environments. nih.gov

    The data from these reactivity studies are vital for developing stable drug formulations and defining appropriate storage conditions. techniques-ingenieur.fr

    Contributions to the Broader Understanding of Complex Organic Molecule Stability and Reactivity in Pharmaceutical Contexts

    The detailed investigation of a specific, complex impurity such as this compound contributes significantly to the broader scientific knowledge base of pharmaceutical chemistry. reachemchemicals.com The challenges presented by such molecules drive innovation and deepen the understanding of several key areas.

    Firstly, the structural elucidation and synthesis of complex impurities push the boundaries of analytical and synthetic organic chemistry. Secondly, studying the mechanisms by which these impurities form provides critical insights into the reaction pathways of the main drug synthesis. google.com This knowledge allows medicinal chemists to refine and control reaction conditions to improve the purity and yield of the API. reachemchemicals.com

    Q & A

    Q. What are the key structural characteristics of Deoxo Anhydro Itraconazole Bromide, and how can they be analytically confirmed?

    this compound (C₃₅H₃₉BrCl₂N₈O₃, MW 770.55) is characterized by its unique SMILES structure, which includes a brominated imidazole ring and a chiral center in the triazole moiety . To confirm its structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography to resolve chiral configurations. Impurity reference materials should be stored at -20°C to ensure stability .

    Q. How is this compound typically detected and quantified as an impurity in Itraconazole API?

    A validated headspace gas chromatography (HSGC) method is recommended for trace-level detection. The method involves dissolving the API in dimethylacetamide (DMA), heating at 90°C for 30 minutes, and analyzing methyl bromide (a related impurity) with a detection limit of 0.20 ppm and quantitation limit of 0.61 ppm . This approach adheres to ICH guidelines for specificity, linearity (R² > 0.999), and precision (%RSD < 5%).

    Q. What storage conditions are optimal for maintaining the stability of this compound reference standards?

    Reference materials should be stored at -20°C in airtight containers to prevent degradation. Room temperature transportation is permissible for short durations, but prolonged exposure to higher temperatures may alter impurity profiles .

    Advanced Research Questions

    Q. What methodological challenges arise when reconciling discrepancies in impurity levels between HSGC and LC-MS/MS for this compound?

    Discrepancies often stem from differences in sample preparation (e.g., derivatization requirements for LC-MS/MS) or detector sensitivity. For example, HSGC directly detects volatile impurities like methyl bromide without derivatization, whereas LC-MS/MS may require ion-pairing reagents, introducing variability . Researchers should cross-validate methods using spiked recovery studies (85–115% recovery acceptable) and assess matrix effects via post-column infusion.

    Q. How can researchers design stability-indicating assays for this compound under stress conditions?

    Accelerated stability studies should include:

    • Forced degradation : Expose the compound to acid/base hydrolysis (0.1M HCl/NaOH, 60°C), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B).
    • Chromatographic separation : Use a polar-embedded C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) to resolve degradation products.
    • Validation : Ensure method specificity by confirming baseline separation of degradation peaks and >90% recovery of the intact compound .

    Q. What catalytic mechanisms are implicated in the formation of this compound during API synthesis?

    The compound may form via dehalogenation or dehydroxylation steps involving palladium catalysts (e.g., 0.3 wt.% Pd in deoxo chambers), which promote hydrogenation reactions to remove oxygen. Trace amines or sulfur compounds in the reaction medium can poison catalysts, altering impurity kinetics . Kinetic studies under varying H₂ pressures (6–8 bar) and temperatures (50–70°C) are advised to optimize synthesis pathways.

    Methodological Guidance for Data Analysis

    Q. How should researchers interpret conflicting data on impurity profiles across different batches of Itraconazole API?

    • Root-cause analysis : Compare raw material sources, reaction temperatures, and catalyst lots using multivariate statistics (e.g., PCA).
    • Thresholds : Batch acceptance criteria for methyl bromide should not exceed 3.75 ppm, as per pharmacopeial standards .
    • Contamination checks : Validate solvent purity (e.g., DMA) via blank runs and monitor for residual palladium using ICP-MS .

    Q. What strategies enhance the sensitivity of HSGC for sub-ppm detection of brominated impurities?

    • Optimize headspace parameters : Increase equilibration temperature (e.g., 100°C) and time (45 minutes) to improve volatility.
    • Column selection : Use a megabore capillary column (e.g., DB-624, 60m × 0.53mm ID) for better resolution of low-abundance peaks .
    • Carrier gas adjustment : Higher helium flow rates (3–5 mL/min) reduce peak broadening.

    Tables for Key Analytical Parameters

    Parameter HSGC Method LC-MS/MS Method
    LOD (Methyl Bromide)0.20 ppm0.50 ppm
    LOQ (Methyl Bromide)0.61 ppm1.50 ppm
    Recovery (%)92–10885–98
    Runtime per Sample30 minutes45 minutes
    Reference

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.